molecular formula C10H8N2O3 B11896016 4-Methyl-7-nitro-1H-indole-2-carbaldehyde

4-Methyl-7-nitro-1H-indole-2-carbaldehyde

Cat. No.: B11896016
M. Wt: 204.18 g/mol
InChI Key: OHIAUGCJMJFWAX-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a methyl group at the 4th position, a nitro group at the 7th position, and a carbaldehyde group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-nitro-1H-indole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-methylindole, followed by formylation to introduce the carbaldehyde group. The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of dimethylformamide and phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-nitro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

    Reduction: 4-Methyl-7-amino-1H-indole-2-carbaldehyde.

    Substitution: 3-Bromo-4-methyl-7-nitro-1H-indole-2-carbaldehyde.

Scientific Research Applications

4-Methyl-7-nitro-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in multicomponent reactions to generate biologically active molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the indole ring’s inherent fluorescence properties.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophiles in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-indole-2-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.

    7-Nitro-1H-indole-2-carbaldehyde: Lacks the methyl group, which affects its electronic properties and reactivity.

    4-Methyl-7-nitro-1H-indole-3-carbaldehyde: The position of the carbaldehyde group is different, leading to variations in chemical behavior and applications.

Uniqueness

4-Methyl-7-nitro-1H-indole-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-methyl-7-nitro-1H-indole-2-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-5,11H,1H3

InChI Key

OHIAUGCJMJFWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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